2-(2,2-diphenylacetyl)oxyethyl-bis(2-hydroxyethyl)azanium;chloride
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Overview
Description
2-(2,2-diphenylacetyl)oxyethyl-bis(2-hydroxyethyl)azanium;chloride is a chemical compound with the molecular formula C20H26ClNO4 and a molecular weight of 379.878 g/mol. This compound is known for its unique structure, which includes a diphenylacetyl group and a bis(2-hydroxyethyl)azanium moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(2,2-diphenylacetyl)oxyethyl-bis(2-hydroxyethyl)azanium;chloride involves several steps. One common method includes the reaction of diphenylacetic acid with ethylene oxide to form 2-(2,2-diphenylacetyl)oxyethanol. This intermediate is then reacted with bis(2-hydroxyethyl)amine to produce the final compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
2-(2,2-diphenylacetyl)oxyethyl-bis(2-hydroxyethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Scientific Research Applications
2-(2,2-diphenylacetyl)oxyethyl-bis(2-hydroxyethyl)azanium;chloride is used in various scientific research fields, including:
Chemistry: It is utilized as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylacetyl)oxyethyl-bis(2-hydroxyethyl)azanium;chloride involves its interaction with specific molecular targets. The diphenylacetyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The bis(2-hydroxyethyl)azanium moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(2,2-diphenylacetyl)oxyethyl-bis(2-hydroxyethyl)azanium;chloride can be compared with similar compounds such as:
2-(2,2-diphenylacetyl)oxyethylamine: This compound lacks the bis(2-hydroxyethyl)azanium moiety, resulting in different chemical properties and biological activities.
2-(2,2-diphenylacetyl)oxyethanol: This compound is an intermediate in the synthesis of the target compound and has distinct reactivity due to the presence of a hydroxyl group instead of the azanium moiety.
The uniqueness of this compound lies in its combination of the diphenylacetyl and bis(2-hydroxyethyl)azanium groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.
Properties
CAS No. |
1984-87-8 |
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Molecular Formula |
C20H26ClNO4 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-(2,2-diphenylacetyl)oxyethyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C20H25NO4.ClH/c22-14-11-21(12-15-23)13-16-25-20(24)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19,22-23H,11-16H2;1H |
InChI Key |
TYFBDVLKWFELKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC[NH+](CCO)CCO.[Cl-] |
Origin of Product |
United States |
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